Home > Products > Screening Compounds P70811 > Meglumine ioxithalamate
Meglumine ioxithalamate - 29288-99-1

Meglumine ioxithalamate

Catalog Number: EVT-1592786
CAS Number: 29288-99-1
Molecular Formula: C19H28I3N3O10
Molecular Weight: 839.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Meglumine ioxithalamate is a pharmaceutical compound used primarily as an iodinated contrast medium in medical imaging. It is a salt of ioxitalamic acid, which is utilized for enhancing the visibility of internal structures during X-ray and computed tomography scans. This compound is known for its high osmolarity and was developed by Liebel-Flarshem Canada Inc, receiving approval from Health Canada in 1995. Although it has been widely used, it is currently no longer available on the market .

Source and Classification

Meglumine ioxithalamate is classified as an ionic iodinated contrast medium. It is a first-generation contrast agent characterized by its ionic monomer structure and high osmolarity, typically ranging from 1500 to 1800 mOsm/kg. The compound is derived from ioxitalamic acid, which can exist in various salt forms, including sodium and meglumine salts .

Synthesis Analysis

Methods and Technical Details

The synthesis of meglumine ioxithalamate involves the reaction of ioxitalamic acid with meglumine, a sugar alcohol derivative. The process typically includes:

  1. Preparation of Ioxitalamic Acid: Ioxitalamic acid is synthesized through the iodination of benzoic acid derivatives.
  2. Formation of the Salt: The reaction between ioxitalamic acid and meglumine occurs under controlled conditions to yield meglumine ioxithalamate. This reaction often requires specific pH adjustments to facilitate salt formation.

The detailed synthetic route may vary based on specific laboratory protocols and desired purity levels .

Molecular Structure Analysis

Structure and Data

Meglumine ioxithalamate has a complex molecular structure characterized by its multiple functional groups and stereocenters. The molecular formula is C19H28I3N3O10C_{19}H_{28}I_{3}N_{3}O_{10}, with a molecular weight of approximately 839.15 g/mol.

  • IUPAC Name: (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol; 3-acetamido-5-[(2-hydroxyethyl)carbamoyl]-2,4,6-triiodobenzoic acid.
  • Structural Features: The compound consists of a hexane backbone with hydroxyl groups, an acetamido group, and multiple iodine atoms that enhance its radiopacity for imaging purposes.

The stereochemistry of the molecule includes four defined stereocenters .

Chemical Reactions Analysis

Reactions and Technical Details

Meglumine ioxithalamate can undergo several chemical reactions typical for iodinated compounds:

  1. Hydrolysis: In aqueous environments, it may hydrolyze to release iodinated moieties.
  2. Deiodination: Under certain conditions, the iodine atoms may be replaced or removed, affecting the compound's imaging properties.
  3. Reactions with Biological Molecules: The compound can interact with proteins and other biomolecules, potentially inducing histamine release from basophils and mast cells .

These reactions are critical for understanding the pharmacokinetics and safety profile of the compound during medical applications.

Mechanism of Action

Process and Data

The mechanism of action for meglumine ioxithalamate primarily involves its role as a contrast agent in imaging procedures:

  1. Radiopacity: The high atomic number of iodine provides significant contrast against soft tissues in X-ray imaging.
  2. Distribution: Upon intravenous administration, the compound circulates through the bloodstream and accumulates in areas requiring enhanced visibility.
  3. Imaging Enhancement: The presence of iodine allows for clearer delineation of vascular structures and organ systems during radiological examinations.

The pharmacodynamics involve interactions with cellular components that can lead to transient physiological responses such as vasodilation or histamine release .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Meglumine ioxithalamate typically appears as a white to off-white powder.
  • Solubility: It has limited solubility in water (approximately 0.265 mg/mL), which affects its formulation for injection.

Chemical Properties

  • pKa Values: The strongest acidic pKa is around 2.13, indicating moderate acidity.
  • Polar Surface Area: Approximately 115.73 Ų suggests potential interactions with biological membranes.
  • Hydrogen Bonding: It has four hydrogen bond donors and five acceptors, influencing its solubility and interaction with biological systems.

These properties are essential for formulating effective contrast media solutions .

Applications

Scientific Uses

Meglumine ioxithalamate has been primarily used in diagnostic imaging procedures:

  • Intravenous Urography: Enhancing visualization of urinary tract structures.
  • Computed Tomography Scans: Providing contrast for brain imaging and whole-body scans.
  • Angiography Procedures: Used in coronary angiography to visualize blood vessels.

Despite its previous widespread use in clinical settings, it is important to note that this compound is no longer marketed due to evolving standards in contrast media safety and efficacy .

Historical Development and Regulatory Trajectory

Synthesis and Early Pharmaceutical Formulation Strategies

Meglumine ioxithalamate (chemical formula: C19H28I3N3O10) emerged as a first-generation ionic monomeric contrast agent synthesized through a multi-step organic chemistry process. The core synthesis of ioxitalamic acid involved:

  • Iodination and Acylation: 5-amino-2,4,6-triiodoisophthalic acid underwent controlled iodination using iodine monochloride (ICl) under acid catalysis, followed by acylation with acetic anhydride to introduce the acetamido group [5].
  • Carbamoylation: Reaction with 2-hydroxyethylamine introduced the carbamoyl side chain, critical for water solubility [5].
  • Catalytic Reduction: Palladium-catalyzed hydrogenation purified intermediates and eliminated halogen impurities [5].
  • Salt Formation: Ioxitalamic acid was combined with meglumine (1-deoxy-1-methylamino-D-glucitol) in stoichiometric ratios to form the water-soluble salt. Meglumine’s hydroxyl groups enabled hydrogen bonding, enhancing aqueous solubility to >300 mg I/mL [6] [9].

Table 1: Key Synthesis Steps for Ioxitalamic Acid

StepReactionReagents/ConditionsFunction
1IodinationICl, H2SO4, 60°CIntroduces iodine atoms
2AcylationAcetic anhydride, 40°CForms acetamido group
3Carbamoylation2-Hydroxyethylamine, methanolAdds solubility-enhancing side chain
4PurificationPd/C, H2, filtrationRemoves residual halogens

Early formulations (e.g., Telebrix) combined meglumine ioxitalamate with sodium ioxitalamate to balance viscosity and iodine concentration (350 mg I/mL). This combination allowed diagnostic efficacy in angiography and urography by leveraging meglumine’s low toxicity and sodium’s osmolality reduction [3] [6].

Evolution of Regulatory Approvals and Market Withdrawal Patterns

Meglumine ioxithalamate’s regulatory journey reflects the broader shift from ionic to non-ionic contrast media:

  • Initial Approvals: Health Canada granted approval in 1995 to Liebel-Flarshem Canada Inc. for Telebrix, indicated for intravenous urography, CT, and angiography [6]. The agent was classified as a high-osmolality contrast medium (HOCM), with osmolarity ~1,500–1,800 mOsm/kg—5–6 times higher than blood plasma [4] [6].
  • Market Limitations: Unlike non-ionic agents (e.g., iohexol, iopamidol), which dominated Western markets post-1980s due to better safety, ionic agents like meglumine ioxithalamate saw restricted adoption. The U.S. FDA never approved it, favoring low-osmolality alternatives [4] [8].
  • Withdrawal Drivers: By 2015, Telebrix was discontinued globally. Contributing factors included:
  • Clinical preference for non-ionic agents with iso-osmolality (e.g., iodixanol).
  • Manufacturing challenges in purifying tri-iodinated benzene derivatives [5].
  • Market consolidation around agents with lower adverse event potential [7].

Table 2: Regulatory Timeline of Meglumine Ioxithalamate

YearEventRegionBasis
1979Preclinical studies publishedGlobalHepatic CT enhancement in canines [2]
1995Commercial approval (Telebrix)CanadaSafety/efficacy for urography/angiography [6]
2000sLimited adoptionEU/AsiaUse as gastrointestinal agent only
2015Market withdrawalGlobalDeclining demand for ionic agents [7]

Role of Meglumine as a Counterion in Iodinated Contrast Media Development

Meglumine revolutionized ionic contrast media by mitigating the limitations of sodium-based salts:

  • Solubility Enhancement: Meglumine’s polyhydroxy structure (four chiral hydroxyl groups) improved water solubility by forming hydrogen bonds, enabling concentrations >350 mg I/mL without precipitation. This contrasted with sodium salts, which crystallized at high iodine loads [9].
  • Toxicity Reduction: As an organic base (pKa 9.39), meglumine generated salts with near-neutral pH (7.0–7.5), reducing endothelial irritation compared to hypertonic sodium salts. In vitro studies showed less hemolysis with meglumine than sodium at equivalent iodine concentrations [9] [4].
  • Formulation Flexibility: Combining meglumine and sodium ioxitalamate optimized osmolarity (e.g., Telebrix’s blend reduced viscosity by 15% vs. pure meglumine salts) [3] [6].

Table 3: Physicochemical Properties of Meglumine vs. Sodium Counterions

PropertyMeglumine IoxitalamateSodium IoxitalamateSignificance
Molecular weight839.16 g/mol [6]643.94 g/mol [3]Higher mass reduces molarity
Water solubility>100 g/100 mL [9]~50 g/100 mLPrevents crystallization
Viscosity (37°C)4.9 cP (350 mg I/mL) [6]3.2 cPAffects injectability
pH (10% solution)6.5–8.0 [6]7.0–7.6Tissue compatibility

Meglumine’s synthesis—via reductive amination of glucose with methylamine—was scalable and cost-effective, cementing its role in early contrast media [9]. However, the rise of non-ionic monomers (e.g., ioversol) diminished its utility, as they required no counterion for low osmolality [4] [8].

Properties

CAS Number

29288-99-1

Product Name

Meglumine ioxithalamate

IUPAC Name

3-acetamido-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol

Molecular Formula

C19H28I3N3O10

Molecular Weight

839.2 g/mol

InChI

InChI=1S/C12H11I3N2O5.C7H17NO5/c1-4(19)17-10-8(14)5(11(20)16-2-3-18)7(13)6(9(10)15)12(21)22;1-8-2-4(10)6(12)7(13)5(11)3-9/h18H,2-3H2,1H3,(H,16,20)(H,17,19)(H,21,22);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1

InChI Key

IFTFXKNYTWAOGK-WZTVWXICSA-N

SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NCCO)I.CNCC(C(C(C(CO)O)O)O)O

Synonyms

meglumine ioxitalamate
meglumine ioxithalamate
meglumine ioxythalamate
methylglucamine ioxitalamate
methylglucamine ioxithalamate
Telebrix 350

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NCCO)I.CNCC(C(C(C(CO)O)O)O)O

Isomeric SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NCCO)I.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.